![molecular formula C11H16F3N3O2 B2784385 neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate CAS No. 320423-07-2](/img/structure/B2784385.png)
neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate” is an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The pyrazole ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements and has a cyclic, planar structure with delocalized electrons . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the trifluoromethyl group. Pyrazoles can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The trifluoromethyl group is known for its high stability, which can influence the compound’s reactivity .Scientific Research Applications
Agrochemical Applications
This compound has a structural motif that is commonly found in active agrochemical ingredients . Trifluoromethylpyridines, which are similar in structure, are used in the protection of crops from pests . It’s possible that this compound could have similar applications.
Pharmaceutical Applications
The compound’s structural motif is also found in pharmaceutical ingredients . Several derivatives of trifluoromethylpyridines are used in the pharmaceutical and veterinary industries . This suggests potential applications in the development of new drugs or treatments.
Antifungal Applications
Some synthesized derivatives of this compound have shown moderate antifungal activities . They have been found to inhibit the growth of certain types of fungi, suggesting potential use in antifungal treatments .
Polymer Prodrug Synthesis
The compound could potentially be used in the synthesis of degradable polymer prodrugs . These prodrugs have adjustable activity and are synthesized through a process called 'drug-initiated nitroxide-mediated radical ring-opening copolymerization’ .
Preparation of Block Co-polymers
The compound could be used in the preparation of block co-polymers . These polymers have applications in various fields, including materials science, medicine, and coating .
Functionalization of C–H Bonds
The compound could potentially be used in the functionalization of C–H bonds . This process transforms inert C–H bonds into reactive ones, enabling the rapid creation of functionalized molecules from simple non-reactive starting materials .
Mechanism of Action
Future Directions
The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or agriculture, based on its molecular structure. Additionally, further studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
properties
IUPAC Name |
2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)6-19-9(18)15-7-5-17(4)16-8(7)11(12,13)14/h5H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCQQQQLKGUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC1=CN(N=C1C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

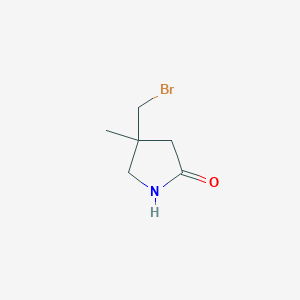

![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)
![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)
![3-(4-Bromophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)
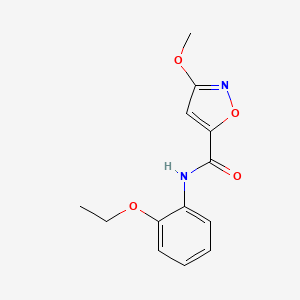
![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

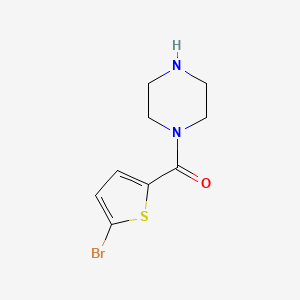
![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)
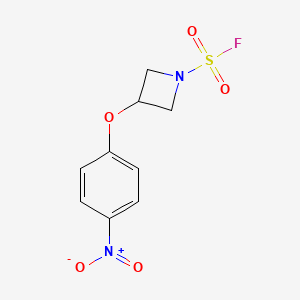
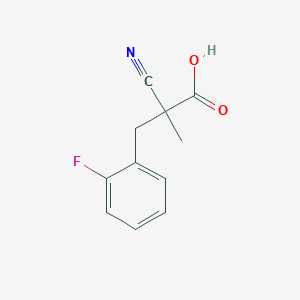
![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)